ethyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]acetate
Description
Ethyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]acetate is a coumarin-derived ester characterized by a chromene core substituted with 2,2-dimethyl and 4-oxo groups, with an ethoxyacetate moiety at position 6. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties .
Properties
IUPAC Name |
ethyl 2-[(2,2-dimethyl-4-oxo-3H-chromen-6-yl)oxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-4-18-14(17)9-19-10-5-6-13-11(7-10)12(16)8-15(2,3)20-13/h5-7H,4,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUYBRBHSVBMNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)OC(CC2=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds of the coumarin family, to which this compound belongs, have been reported to interact with various biological targets, including melanocortin receptors.
Mode of Action
Coumarin derivatives have been reported to exhibit a range of biological activities, including fungicidal, insecticidal, acaricidal, antiviral, and anticonvulsant activities. The interaction of the compound with its targets could lead to changes in cellular processes, resulting in these effects.
Biological Activity
Ethyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]acetate, also known as ethyl chroman-6-yloxyacetate, is an organic compound that belongs to the class of chroman derivatives. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 278.304 g/mol. The structure features a chroman core characterized by a benzene ring fused with a tetrahydropyran ring, along with an ethoxyacetate group linked through an ether bond at the 6th position. The presence of two methyl groups at the 2nd position and a carbonyl group at the 4th position enhances its reactivity and biological potential.
Antioxidant Activity
Research indicates that compounds with chroman structures often exhibit antioxidant properties . This activity is crucial in mitigating oxidative stress-related diseases. Studies have shown that derivatives of chroman compounds can scavenge free radicals and inhibit lipid peroxidation, which is vital for cellular protection against oxidative damage .
Anti-inflammatory Effects
This compound has been explored for its anti-inflammatory potential . Chromenes are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). This suggests that the compound may serve as a lead for developing new anti-inflammatory agents .
Anticancer Activity
The anticancer properties of this compound have also been investigated. Chroman derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have indicated that certain chroman-based compounds can target specific signaling pathways involved in tumor growth and metastasis .
The biological effects of this compound are thought to arise from its interactions with various biomolecular targets :
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It could interact with receptors that regulate cell signaling pathways associated with growth and apoptosis.
- Free Radical Scavenging : Its structure allows it to effectively neutralize free radicals, thus reducing oxidative stress .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
| Study | Focus | Findings |
|---|---|---|
| Čačić et al. (2006) | Antimicrobial Activity | Evaluated derivatives for antimicrobial properties; some showed significant inhibition against bacterial strains. |
| Reddy & Krupadanam (2010) | Synthesis Applications | Utilized in one-pot synthesis reactions demonstrating versatility in organic chemistry. |
| Demir et al. (2003) | Chemoenzymatic Applications | Applied in enantioselective synthesis showcasing its utility in producing pure compounds. |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
*Molecular weight calculated based on formula.
Key Observations:
Substituent Effects: The ethyl ester in the target compound enhances lipophilicity compared to the carboxylic acid in the 266.25 Da derivative . Methyl esters (e.g., in ) may exhibit faster hydrolysis rates than ethyl esters due to lower steric hindrance. Benzodioxin substituents (e.g., in ) introduce aromaticity and electron-rich regions, which could influence π-π stacking or receptor binding.
Synthesis Pathways: The target compound’s synthesis likely parallels methods for analogous coumarin esters, such as nucleophilic substitution with ethyl bromoacetate under basic conditions . Thiazolidinone derivatives (e.g., ) are synthesized via cyclization with mercaptoacetic acid, highlighting divergent reactivity pathways compared to simple esterification.
Spectroscopic Trends :
- IR Spectroscopy : Ester carbonyl stretches (~1730–1750 cm⁻¹) are distinct from lactone (~1711 cm⁻¹) or amide (~1671 cm⁻¹) carbonyls .
- ¹H-NMR : The absence of NH₂ protons in condensed products (e.g., compound 4 in ) and shifts for N=CH protons (δ 8.23 ppm) provide differentiation points.
Notes:
- Biological Activity: Coumarins with 4-oxo groups (e.g., ) are often associated with anticoagulant activity, while thiazolidinones () may exhibit antidiabetic or anti-inflammatory effects.
- Crystallography : Tools like SHELXL and Mercury aid in analyzing molecular conformations and packing motifs, critical for structure-activity relationship (SAR) studies.
Q & A
Q. What are the optimized synthetic routes for ethyl [(2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-yl)oxy]acetate?
- Methodological Answer : The synthesis typically involves esterification of the phenolic hydroxyl group on the chromene core with ethyl chloroacetate. A validated approach includes:
Dissolve 2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-6-ol (1.0 equiv) in dry acetone.
Add potassium carbonate (2.5 equiv) and ethyl chloroacetate (1.2 equiv).
Reflux for 6–8 hours under inert atmosphere.
Purify via column chromatography (hexane:ethyl acetate, 4:1).
Yield optimization (75–85%) requires careful control of stoichiometry and reaction time. Alternative catalysts (e.g., H₂SO₄ in methanol, as in ) may enhance esterification efficiency but require neutralization steps .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Methodological Answer : Combine analytical techniques:
- HPLC : Use a C18 column (methanol:water, 70:30) to assess purity (>98%).
- NMR : Confirm the ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and chromene carbonyl (δ 165–170 ppm in ¹³C NMR).
- X-ray crystallography (if crystals form): Resolve bond angles (e.g., O1–C3–O2 = 116.42°) and torsional conformations to validate spatial arrangement .
Advanced Research Questions
Q. How do electronic effects of the chromene substituents influence the compound’s reactivity in nucleophilic additions?
- Methodological Answer : The electron-withdrawing 4-oxo group activates the chromene ring for electrophilic substitutions. To study reactivity:
Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces.
Compare experimental vs. computed reaction rates for additions (e.g., Grignard reagents) at the 6-oxy position.
Correlate Hammett σ values of substituents with observed regioselectivity.
’s crystallographic data (e.g., C6–O bond length = 1.36 Å) supports resonance stabilization at the oxyacetate moiety, directing reactivity .
Q. What strategies resolve contradictions in spectroscopic data for the carbonyl groups?
- Methodological Answer : Conflicting IR (e.g., split carbonyl peaks) or NMR signals may arise from keto-enol tautomerism or solvent polarity effects. Address this by:
Variable-temperature NMR (VT-NMR) in DMSO-d₆ to monitor tautomeric equilibria.
Solvent screening (CDCl₃ vs. D₂O) to assess hydrogen bonding’s impact on chemical shifts.
Cross-validate with X-ray data () to confirm dominant tautomeric form .
Q. How can computational modeling predict the compound’s biological interactions?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
Dock the compound into target proteins (e.g., cyclooxygenase-2) using the chromene core as a hydrophobic anchor.
Simulate binding free energy (MM-PBSA) to rank affinity.
Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀).
’s biological activity framework for chromene derivatives supports this approach .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the ester group.
- Characterization : Use high-field NMR (500 MHz+) to resolve overlapping signals in aromatic regions.
- Advanced Studies : Link experimental findings to conceptual frameworks (e.g., Frontier Molecular Orbital theory for reactivity predictions) per .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
